molecular formula C12H11ClN2OS B1331495 2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 6081-87-4

2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B1331495
CAS RN: 6081-87-4
M. Wt: 266.75 g/mol
InChI Key: OVZLZSDKRSUJAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiazole-containing compounds has been reported, where N-aryl-2-chloroacetamides serve as electrophilic building blocks for the formation of ring-annulated thiazolo[3,2-a]pyrimidinone products. These compounds are synthesized with acceptable yields and involve the elimination of by-products such as aniline or 2-aminobenzothiazole . Another study describes the linear synthesis of novel 2-chloro N-aryl substituted acetamide derivatives, which are characterized by various spectroscopic techniques . These methods could potentially be applied or adapted for the synthesis of "2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide".

Molecular Structure Analysis

The molecular structure of a closely related compound, "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide", has been analyzed using single crystal X-ray data. The chlorophenyl ring in this compound is oriented at an angle of 7.1° with respect to the thiazole ring, indicating a specific spatial arrangement that could influence the compound's reactivity and interactions . This information can be useful in predicting the molecular structure and conformation of the title compound.

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of "2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide", they do provide insights into the reactivity of similar compounds. For instance, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives involves a sequence of reactions starting from 2-aminobenzothiazole . These reactions could shed light on the potential reactivity of the title compound in forming new derivatives or engaging in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of the title compound can be inferred from related studies. For example, the intermolecular interactions, such as C—H⋯O hydrogen bonds, play a role in the crystal packing and stability of similar acetamide compounds . Additionally, the cytotoxicity of acetamide derivatives on various human leukemic cell lines has been evaluated, providing a basis for understanding the biological activity of the title compound . These properties are crucial for the development of pharmaceutical applications and for predicting the behavior of the compound in different environments.

Scientific Research Applications

Anticancer Properties

  • Anticancer Activity in Lung Adenocarcinoma : Evren et al. (2019) synthesized derivatives of 2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, showing significant anticancer activity against A549 human lung adenocarcinoma cells, with one derivative exhibiting an IC50 value of 23.30 µM (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
  • Potential in Various Cancer Types : Duran and Demirayak (2012) reported that 2-chloro-N-(thiazol-2-yl) acetamide derivatives demonstrated reasonable anticancer activity against various human tumor cell lines, particularly melanoma-type cell lines (Duran & Demirayak, 2012).

Antimicrobial Applications

  • Antimicrobial Activity : Badiger et al. (2013) synthesized sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, showing antimicrobial activity against bacteria like E. coli and methicillin-resistant Staphylococcus aureus, as well as fungi like Aspergillus niger and Candida albicans (Badiger, Mulla, Khazi, & Khazi, 2013).

Analytical Chemistry and Crystallography

  • Crystal Structure Analysis : Saravanan et al. (2016) studied the crystal structure of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, revealing intermolecular interactions and chain formations in the crystal (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).

Pharmacological Evaluation

  • Local Anesthetic Activities : Badiger et al. (2012) developed analogues of lidocaine involving 2-aminothiazole/thiadiazole, including N-[4-(2-Chloro-4-fluoro-phenyl)-thiazol-2-yl] derivatives, and evaluated their local anesthetic activity (Badiger, Khan, Kalashetti, & Khazi, 2012).

properties

IUPAC Name

2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c1-8-2-4-9(5-3-8)10-7-17-12(14-10)15-11(16)6-13/h2-5,7H,6H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZLZSDKRSUJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356427
Record name 2-Chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

CAS RN

6081-87-4
Record name 2-Chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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